2-Bromothieno[2,3-c]pyridin-7-ol is a heterocyclic compound that features a bromine atom substituted on a thieno[2,3-c]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential applications as a kinase inhibitor, which could be useful in therapeutic contexts, particularly in cancer treatment.
The compound can be synthesized through bromination of thieno[2,3-c]pyridin-7-ol using bromine or N-bromosuccinimide. It is classified under heterocyclic compounds, specifically within the thienopyridine derivatives, which are known for their diverse biological activities.
The synthesis of 2-bromothieno[2,3-c]pyridin-7-ol typically involves the following steps:
While specific industrial protocols are not extensively documented, scaling up laboratory methods would involve optimizing reaction conditions to enhance yield and purity while ensuring safety during bromine handling.
The molecular structure of 2-bromothieno[2,3-c]pyridin-7-ol can be represented as follows:
The compound contains a thienopyridine core with the following notable features:
2-Bromothieno[2,3-c]pyridin-7-ol can participate in various chemical reactions:
The mechanism of action for 2-bromothieno[2,3-c]pyridin-7-ol primarily involves its interaction with kinase enzymes. Acting as an ATP-mimetic, it binds to the ATP pocket of kinases, inhibiting their activity. This inhibition disrupts cell signaling pathways that are crucial for cancer cell proliferation and survival .
The compound's stability and reactivity are influenced by the presence of both the bromine atom and the hydroxyl group, making it a versatile intermediate for further functionalization.
Scientific Uses
2-Bromothieno[2,3-c]pyridin-7-ol has several applications in scientific research:
Thienopyridines represent a critical class of fused heterocyclic compounds where a thiophene ring is annulated with a pyridine ring. The three principal isomeric forms are defined by the fusion pattern: thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, and thieno[2,3-c]pyridine. These isomers differ in the orientation of the sulfur atom relative to the pyridine nitrogen and the bond fusion points, leading to distinct electronic distributions and reactivity profiles. The thieno[2,3-c]pyridine system, the focus of this review, features a unique ring fusion between positions 2-3 of the thiophene and positions 3-4 of the pyridine ring (IUPAC numbering). This arrangement positions substituents at C-7 (equivalent to the pyridine C-4) for direct electronic modulation of the heteroaromatic system [3] [6].
2-Bromothieno[2,3-c]pyridin-7-ol (CAS: 82662887, PubChem CID: 82662887, Molecular Formula: C₇H₄BrNOS) exemplifies a structurally optimized derivative. Its bromine atom at C-2 acts as an electron-withdrawing group and a synthetic handle for cross-coupling, while the C-7 hydroxy group enables hydrogen bonding, tautomerism (lactam-lactim equilibrium), and coordination with biological targets. This bifunctional reactivity underpins its versatility in medicinal chemistry [2] [5] [6].
Table 1: Key Structural Features of Thieno[2,3-c]pyridin-7-ol Derivatives
Position | Substituent | Electronic Effect | Role in Chemistry/Biology |
---|---|---|---|
C-2 | Bromine | σₚ = +0.23 (Electron-withdrawing) | Cross-coupling site (Suzuki, Buchwald-Hartwig); Bioisostere for halophenyl groups |
C-7 | Hydroxy | σₘ = -0.07 (Electron-donating) | Tautomerism (lactam form dominates); Hydrogen-bond donor/acceptor; Metal chelation |
Ring system | S and N atoms | Dipole moment ~2.5 D | Enhanced membrane permeability; Binding to kinase hinge regions |
The synthesis of brominated thienopyridines evolved from early heteroannulation strategies to modern catalytic cross-coupling methods. Initial routes (pre-2000) relied on multistep sequences:
Post-2010, palladium-catalyzed methods revolutionized access to these scaffolds:
Table 2: Evolution of Synthetic Approaches for 2-Bromothieno[2,3-c]pyridin-7-ol
Era | Method | Key Reagents/Conditions | Yield Range | Limitations |
---|---|---|---|---|
Pre-2000 | Gewald cyclization | Br₂, FeBr₃, 80-100°C | 45-60% | Low regioselectivity; Polyhalogenation |
Halogenative cyclization | 3-Aminopyridine, thioglycolic acid, Br₂ | 50-65% | Acid-sensitive groups incompatible | |
Post-2010 | Directed lithiation | n-BuLi, N-oxide, CBr₄, -78°C | 70-85% | Requires N-activation; Moisture-sensitive |
Cross-coupling precursor | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, 80°C | 65-91% | Homocoupling side-products |
This scaffold is pivotal in designing kinase inhibitors, splicing modulators, and anticancer agents due to its bioisosteric relationship with purine nucleobases. Key applications include:
Table 3: Medicinal Chemistry Applications of Bromothienopyridine Derivatives
Target Class | Biological Activity | Representative Derivative | Potency (IC₅₀/EC₅₀) | Reference |
---|---|---|---|---|
EGFR/HER2 Kinases | Inhibition of phosphorylation in A431/SKBr3 cells | 5,6,8,9-Tetrahydrocycloheptathieno[2,3-d]pyrimidine | EGFR: 0.028 μM; HER2: 0.84 μM | [3] [8] |
c-Met Kinase | Anti-proliferative in BaF3-TPR-Met cells | 3-Furyl-thieno[2,3-d]pyrimidine | c-Met: 35.7 nM | [3] |
Splicing correction | ELP1 exon 20 inclusion in FD models | 2-(Aminopropyl)-thieno[3,2-b]pyridin-7-amine | EC₅₀: 0.25 μM (luciferase assay) | [1] [4] |
Microtubule polymerization | G2/M phase arrest in HeLa cells | 4-(3,4,5-Trimethoxyanilino)thieno[2,3-d]pyrimidine | Tubulin: 0.71 μM | [3] |
The structural plasticity of 2-bromothieno[2,3-c]pyridin-7-ol – amenable to C-2 cross-coupling, C-7 O-alkylation, and N-oxide formation – cements its role as a versatile pharmacophore for next-generation therapeutics [1] [3] [6].
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6